REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[N+:14]([O-])=O)C.[H][H]>[Pd].CO>[F:13][C:11]1[CH:12]=[C:7]2[C:8](=[CH:9][CH:10]=1)[NH:14][C:4](=[O:3])[CH2:5][NH:6]2
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC1=C(C=CC(=C1)F)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture is shaken for an hour at 42 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration
|
Type
|
ADDITION
|
Details
|
p-Toluenesulfonic acid (0.314 g) is added to the filtrate
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under reduced pressure to a volume of about 250 ml
|
Type
|
STIRRING
|
Details
|
stirred at 20°-25°
|
Type
|
CONCENTRATION
|
Details
|
The reaction is then further concentrated
|
Type
|
ADDITION
|
Details
|
dichloromethane is added
|
Type
|
CUSTOM
|
Details
|
The solid that formed
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
chromatographed on 800 ml of silica gel (column)
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol (98/2)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with a small amount of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
triturated a second time with dichloromethane
|
Type
|
CUSTOM
|
Details
|
redried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2NCC(NC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |